4-Cyano-4'-hydroxybiphenyl
Overview
Description
Synthesis Analysis
The synthesis of 4-Cyano-4'-hydroxybiphenyl involves a multi-step process, including esterification to protect the hydroxyl group, followed by F-C reaction, ammonolysis, hydrolysation, and dehydration of 4-hydroxybiphenyl. This route offers an easy operation with a total yield of 47.7%, suitable for manufacturing (Wu Quan-hong & Xiao Zhi-hai, 2005).
Molecular Structure Analysis
The molecular structure of 4-Cyano-4'-hydroxybiphenyl derivatives shows significant influence on their properties, such as flexibility and mesogenic characteristics. For instance, the introduction of trifluoromethyl groups affects the liquid crystalline phase transitions and molecular orientation in nematic phases (Emsley et al., 1994).
Chemical Reactions and Properties
Chemical modifications of 4-Cyano-4'-hydroxybiphenyl lead to a variety of derivatives with distinct mesogenic and phase behavior properties. For example, the synthesis and characterization of dimers derived from 4-Cyano-4'-hydroxybiphenyl, where two rigid parts are connected via flexible spacers, demonstrate the impact of molecular curvature and specific intermolecular interactions on the stability of nematic and twist-bend nematic phases (Alaasar & Tschierske, 2016).
Physical Properties Analysis
The physical properties of 4-Cyano-4'-hydroxybiphenyl and its derivatives, such as transition temperatures and mesophase behaviors, are closely related to their molecular structure. Studies have shown how modifications in the molecular structure can lead to variations in mesophase stability and types, highlighting the significance of molecular design in liquid crystal research (Walker et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-Cyano-4'-hydroxybiphenyl derivatives, such as reactivity and stability, are pivotal in their applications. For instance, the introduction of hydroxy tail-terminated groups in cyanobiphenyl compounds has been explored for enhancing liquid crystalline properties and providing precursors for further chemical modifications (Wang et al., 2018).
Scientific Research Applications
Application Summary
4-Cyano-4’-hydroxybiphenyl is used in the study of photo-initiated proton-coupled electron transfer (PCET) processes . These processes play a crucial role in light harvesting in various biological and chemical systems .
Method of Application
The structural changes and dynamics of 4-cyano-4′-hydroxystilbene (CHSB), an analogue of p-HBI, were investigated in the presence of an external base, t-butylamine (TBA), using techniques of ultrafast transient absorption, emission, and ultrafast Raman loss spectroscopy .
Results or Outcomes
Femtosecond fluorescence up-conversion measurements of the CHSB–TBA adduct reveal a precursor–successor relationship between the ∼420 and ∼530 nm emission bands, which implies that the adduct evolves predominantly through an electron–proton transferred state . Further, Raman measurements show a clear distinction in the dynamics of the C C stretch of CHSB in the presence and absence of TBA in terms of the amplitude growth (0.45 ps vs. instantaneous) and the central frequency (1584 vs. 1523 cm −1) .
Materials Chemistry
Application Summary
4-Cyano-4’-hydroxybiphenyl is used in the fabrication of all-solid-state dye-sensitized solar cells (DSSCs) .
Method of Application
Organic ionic crystals carrying 4-cyano-4’-hydroxybiphenyl and imidazolium units were synthesized and applied as the electrolytes for DSSCs . To further improve the cell efficiency, 1-propyl-3-methylimidazolium iodine (PMII), was added into the electrolytes as a crystal growth inhibitor .
Results or Outcomes
The fabricated all-solid-state DSSCs achieved a cell efficiency of ∼5.11% at 55 °C under the simulated air mass 1.5 solar spectrum illuminations at 100 mW cm −2 . These fabricated devices showed an enhanced power conversion efficiency (PCE) of ∼6.55% at 45 °C under the simulated air mass 1.5 solar spectrum illuminations at 50 mW cm −2, and a superior long-term stability .
Organic Chemistry
Application Summary
4-Cyano-4’-hydroxybiphenyl is used in the synthesis of monomers of liquid crystal polymers and for the formation of specific polysiloxanes .
Method of Application
The preparation process for 4-cyano-4’-hydroxybiphenyl involves the protection of the aldehyde function of 4-bromo-benzaldehyde, the reaction of the protected 4-bromo-benzaldehyde with p-alkoxyphenyl magnesium halide, the deprotection of the formyl radical of the protected 4-alkoxy-4’-formyl-biphenyl and conversion of the formyl group into cyano and hydrolysis of the alkoxy group of the resulting 4-alkoxy 4’-cyano-biphenyl .
Results or Outcomes
This preparation process does not use a toxic agent such as copper cyanide or uses less toxic agents than those described in the state of the art .
Biosensor Development
Application Summary
4-Cyano-4’-hydroxybiphenyl is used in the development of biosensors .
Method of Application
The interface between nematic liquid crystal, 4-cyano-4’-pentylbiphenyl (5CB), and water in a transmission electron microscopy (TEM) grid cell coated with QP4VP-b-LCP (quaternized poly (4-vinylpyridine) (QP4VP) and poly (4-cyanobiphenyl-4’-oxyundecylacrylate) (LCP)) was examined for protein and DNA detection . Several proteins, such as bovine serum albumin (BSA), hemoglobin (Hb), α chymotrypsinogen-A (ChTg), and lysozyme (LYZ), were tested for nonspecific protein detection .
Results or Outcomes
By injecting the protein solutions into the TEM grid cell, the initial homeotropic orientation of the TEM grid cell changed to a planar orientation above their isoelectric points (PIs) due to electrostatic interactions between QP4VP (+charge) and proteins (−charge), which did not occur below the PIs of the tested proteins . Their minimum concentrations at which the homeotropic to planar configurational change (H-P change) occurred were 0.01, 0.02, 0.03, and 0.04 wt.% for BSA, ChTg, Hb, and LYZ, respectively . A H-P change was observed with as little as 0.0013 wt.% salmon sperm DNA regardless of the pH of the cell .
Pharmaceutical Intermediates
Application Summary
4-Cyano-4’-hydroxybiphenyl is used as an intermediate in the pharmaceutical industry .
Safety And Hazards
Future Directions
One of the future directions for 4-Cyano-4’-hydroxybiphenyl is its use in dye-sensitized solar cells (DSSCs). Organic ionic crystals carrying 4-cyano-4’-hydroxybiphenyl and imidazolium units were synthesized and applied as the electrolytes for DSSCs. The fabricated all-solid-state DSSCs achieved a cell efficiency of approximately 5.11% at 55 °C under the simulated air mass 1.5 solar spectrum illuminations10.
properties
IUPAC Name |
4-(4-hydroxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIETZFPZGBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941643 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-hydroxybiphenyl | |
CAS RN |
19812-93-2 | |
Record name | 4′-Cyano-4-hydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-4'-hydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4'-hydroxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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